4-(2-Aminopropyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57736-33-1 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3 |
InChI Key |
UXAZIFYAGDKABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for 4 2 Aminopropyl Aniline
Conventional and Established Synthetic Routes to 4-(2-Aminopropyl)aniline
Established organic synthesis techniques provide a blueprint for the potential preparation of this compound, typically involving the construction of the aminopropyl side chain on a substituted aniline (B41778) or benzene (B151609) precursor, followed by functional group manipulations.
Multi-step Organic Synthesis Approaches
A common theoretical multi-step approach would likely commence with a readily available para-substituted benzene derivative, such as 4-nitroacetophenone. This pathway would involve the formation of the carbon-nitrogen bond of the propyl side chain and the subsequent reduction of the aromatic nitro group.
A hypothetical sequence could involve:
Oxime Formation: Reaction of a precursor like 4-nitrophenylacetone with hydroxylamine to form the corresponding oxime.
Reduction: Subsequent reduction of both the oxime and the nitro group to the desired diamine.
This approach separates the formation of the two distinct amine groups (the aromatic aniline and the aliphatic primary amine) into discrete synthetic operations. However, specific reagents, catalysts, and yields for this transformation leading to this compound are not detailed in the reviewed literature.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a powerful and widely used industrial method for the reduction of nitro groups and other functional groups like oximes or ketones. A plausible route to this compound would involve the simultaneous or sequential reduction of a dually functionalized precursor. For instance, the catalytic hydrogenation of 4-nitrophenylacetone oxime could, in principle, yield the target compound.
Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C) are frequently employed for such transformations. The process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of the catalyst. The choice of catalyst, solvent, temperature, and pressure would be critical to achieving high selectivity and yield, minimizing side reactions such as dehalogenation (if applicable) or over-reduction. While the reduction of nitroarenes is well-documented, specific conditions for the dual reduction of a precursor to this compound are not specified in the available search results. Raney Nickel, for example, is a common choice for nitro group reductions and could potentially be applied in this context.
Table 1: Illustrative General Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Typical Pressure (H₂) | Typical Temperature | Common Solvents |
| Raney Ni | 1 - 50 atm | 25 - 100 °C | Methanol, Ethanol |
| Pd/C | 1 - 50 atm | 25 - 80 °C | Ethanol, Ethyl Acetate |
| Pt/C | 1 - 50 atm | 25 - 80 °C | Acetic Acid, Ethanol |
This table represents general conditions for related transformations and not specific data for the synthesis of this compound.
Reductive Amination Strategies
Reductive amination is a highly efficient method for forming amines from carbonyl compounds. This strategy could be employed starting from a precursor such as 4-aminophenylacetone. The reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.
A classic named reaction that follows this principle is the Leuckart reaction , which uses ammonium (B1175870) formate or formamide as both the nitrogen source and the reducing agent. wikipedia.orgmdma.chmdpi.com This one-pot reaction is driven by heating the carbonyl compound with the reagent. wikipedia.org
General Steps in Reductive Amination:
Formation of an imine intermediate from the ketone (4-aminophenylacetone) and ammonia.
Reduction of the imine to the amine.
Various reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₃CN is milder and can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com
Table 2: Common Reagents in Reductive Amination
| Reagent System | Carbonyl Substrate | Nitrogen Source | Reducing Agent |
| Leuckart-Wallach | Ketone/Aldehyde | Ammonium Formate | Formic Acid (from formate) |
| Borohydride Method | Ketone/Aldehyde | Ammonia/Amine | NaBH₄, NaBH₃CN, NaBH(OAc)₃ |
| Catalytic Hydrogenation | Ketone/Aldehyde | Ammonia/Amine | H₂ / Metal Catalyst (e.g., Ni, Pd) |
This table outlines general strategies for reductive amination. Specific application to 4-aminophenylacetone for the synthesis of the target compound is not detailed in the available literature.
Advanced and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. While no specific "green" syntheses for this compound have been found, the principles of green chemistry can be hypothetically applied to its production.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. In the context of synthesizing this compound, this could involve using catalytic rather than stoichiometric reagents, minimizing the use of protecting groups, and choosing safer solvents.
Catalytic hydrogenation and reductive amination are inherently greener than many classical stoichiometric reductions (e.g., using metals like iron or tin in acidic media), as they often produce water as the primary byproduct and the catalyst can be recycled. acsgcipr.org
Performing reactions in water or without a solvent are key tenets of green chemistry. These approaches can reduce the environmental impact associated with volatile organic compounds (VOCs).
Aqueous Medium Reactions: For a potential synthesis of this compound, catalytic hydrogenation of a suitable precursor could potentially be carried out in an aqueous system, especially if the starting materials and products have sufficient water solubility or if phase-transfer catalysts are used.
Solvent-Free Reactions: Some reactions, particularly those involving solid-supported catalysts, can be run under solvent-free (neat) conditions, often with thermal or mechanical (mechanochemical) energy input. This eliminates solvent waste entirely.
Currently, there is no specific research available that demonstrates the synthesis of this compound using either solvent-free or aqueous-based methods. The development of such protocols would represent a significant advancement in the sustainable production of this compound.
Microwave-Assisted and Ultrasound-Promoted Syntheses
Conventional heating methods for chemical synthesis can be time-consuming and energy-intensive. Microwave-assisted and ultrasound-promoted techniques offer significant advantages by providing rapid and uniform heating, which can lead to shorter reaction times, higher yields, and improved product purity researchgate.netekb.eg.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. This technology has been successfully applied to a variety of organic transformations, including the synthesis of anilines and their derivatives nih.govnih.govrsc.org. For the synthesis of this compound, a potential microwave-assisted approach could involve the amination of a suitable precursor. For instance, the nucleophilic aromatic substitution of an activated aryl halide could be significantly accelerated under microwave irradiation nih.govnih.gov.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Activated Aryl Halide | 30% NH4OH | Water | 130 | 10 | High |
| Aryl Halide with Nitrile Group | 30% NH4OH | Water | 140 | 20 | 80 |
Ultrasound-Promoted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation nih.govnih.gov. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been employed in various organic syntheses, demonstrating its potential as a green chemistry tool nih.gov.
Ultrasound-promoted synthesis can be particularly beneficial for reactions involving solid reagents or catalysts, as it can improve mass transfer and surface activation. In the context of this compound synthesis, ultrasound could be used to accelerate reactions such as the reduction of a corresponding nitro compound or the amination of a precursor. Ultrasonicated reactions have been shown to be significantly faster and more productive than conventional methods nih.gov. The table below illustrates the rate enhancement achieved in a representative ultrasound-promoted synthesis compared to conventional heating.
| Reaction | Method | Time |
| Hydrazine Carboxamide Synthesis | Conventional Heating | 24 h |
| Hydrazine Carboxamide Synthesis | Ultrasound Irradiation | 30-45 min |
Biocatalytic and Enzymatic Approaches
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis mdpi.comnih.gov. Enzymes can catalyze reactions with high enantio-, regio-, and chemoselectivity under mild conditions. For the synthesis of this compound, which contains a chiral center, biocatalytic methods are particularly attractive for producing enantiomerically pure forms.
Enzymatic Synthesis of Chiral Amines:
Several classes of enzymes are well-suited for the synthesis of chiral amines. Transaminases (TAs) and amine dehydrogenases (ADHs) are prominent examples mdpi.comdovepress.com.
Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone or aldehyde substrate. A potential biocatalytic route to this compound could involve the transamination of 4-aminophenylacetone. Protein engineering techniques, such as directed evolution and rational design, have been employed to improve the substrate scope, stability, and activity of ω-TAs for industrial applications dovepress.com.
Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent researchgate.net. This approach is highly atom-efficient, producing only water as a byproduct. An engineered AmDH could potentially be used to convert 4-aminophenylacetone directly into this compound.
The following table summarizes the key features of these enzymatic approaches.
| Enzyme Class | Reaction Type | Key Advantages |
| Transaminases (ω-TAs) | Asymmetric Amination | High enantioselectivity, broad substrate scope (engineered) |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | High atom economy, mild reaction conditions, high enantioselectivity |
Immobilization and Process Optimization:
For industrial-scale applications, enzyme immobilization is a crucial step. Immobilization on a solid support allows for easy separation of the biocatalyst from the reaction mixture, enabling its reuse and reducing costs dovepress.comnih.gov. Continuous flow processes utilizing immobilized enzymes are also being developed to enhance productivity and efficiency in biocatalytic synthesis nih.govnih.gov.
Flow Chemistry and Continuous Reactor Applications in Production Scale-up
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemicals, particularly in the pharmaceutical and fine chemical industries nih.govnih.govresearchgate.net. This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors.
Advantages of Flow Chemistry for Scale-Up:
Compared to traditional batch processing, continuous flow chemistry offers several advantages for the production scale-up of this compound:
Enhanced Safety: The small reactor volumes in flow systems allow for better control over reaction temperature and pressure, minimizing the risks associated with highly exothermic or hazardous reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, leading to more consistent product quality and higher yields.
Precise Control of Reaction Parameters: Flow systems enable precise control over reaction time, temperature, and stoichiometry, which is crucial for optimizing reaction conditions and minimizing byproduct formation.
Facilitated Scale-Up: Scaling up a flow process often involves running the system for a longer duration or by "numbering-up" – using multiple reactors in parallel – rather than increasing the reactor size, which can be challenging and costly taylors.edu.my.
Application to Aniline Synthesis:
Continuous flow processes have been successfully applied to various reactions relevant to aniline synthesis, such as nitration, hydrogenation, and amination researchgate.netresearchgate.net. For the production of this compound, a multi-step synthesis could be telescoped into a continuous sequence, eliminating the need for isolation and purification of intermediates nih.gov. This can significantly reduce processing time and waste generation.
The table below provides a conceptual comparison of batch versus flow processing for a generic multi-step synthesis.
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Volume | Large | Small |
| Heat Transfer | Limited | Excellent |
| Safety | Potential for thermal runaway | Inherently safer |
| Scale-Up | Re-optimization often needed | More straightforward (scaling out) |
| Process Control | Less precise | Highly precise |
Asymmetric Synthesis and Enantioselective Approaches for Aminopropyl Moieties
The 2-aminopropyl moiety in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules often depends on their stereochemistry, the development of asymmetric and enantioselective synthetic methods is of paramount importance nih.gov.
Catalytic Asymmetric Hydrogenation:
Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful tool for the synthesis of chiral amines nih.gov. This method typically involves the reduction of a prochiral precursor, such as an imine or enamine, using a chiral catalyst. For the synthesis of enantiomerically enriched this compound, a potential strategy would be the asymmetric hydrogenation of the corresponding imine, which could be formed from 4-aminophenylacetone.
Chiral phosphine ligands are commonly employed in these catalytic systems to induce high enantioselectivity nih.gov. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and enantiomeric excess (e.e.).
Asymmetric Reductive Amination:
Asymmetric reductive amination (ARA) is another key strategy for the enantioselective synthesis of chiral amines researchgate.net. This one-pot reaction combines a ketone with an amine source and a reducing agent in the presence of a chiral catalyst. In the case of this compound, ARA of 4-aminophenylacetone with ammonia or a protected ammonia equivalent could be achieved using a chiral catalyst, such as an iridium or ruthenium complex with a chiral ligand. This approach allows for the direct conversion of a prochiral ketone to a chiral amine with high enantioselectivity.
The following table highlights some catalyst systems used for the asymmetric synthesis of chiral amines.
| Reaction Type | Catalyst/Ligand System | Substrate Type | Enantioselectivity (e.e.) |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Phosphine | Enamide | Up to >99% |
| Asymmetric Reductive Amination | [Ir(COD)Cl]2 / Chiral Phosphine | Ketone | Up to 99% |
| Asymmetric Reductive Amination | Ru-complex / Chiral Diamine | Ketone | Up to >99% |
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be adjusted include temperature, pressure, catalyst loading, reactant concentration, and solvent choice.
Key Optimization Parameters:
Temperature: Reaction temperature significantly influences the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of byproducts. The optimal temperature must be determined experimentally to balance reaction speed and selectivity.
Catalyst: The choice of catalyst and its concentration are crucial. For catalytic reactions, screening different catalysts and optimizing the catalyst loading can lead to significant improvements in yield and selectivity.
Reactant Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the equilibrium position. In continuous flow systems, the molar ratio of reactants can be precisely controlled to maximize conversion.
Yield Enhancement Strategies:
Several strategies can be employed to enhance the yield of this compound:
Process Intensification: As discussed in the context of flow chemistry, process intensification through the use of microreactors or other advanced reactor designs can lead to higher yields and throughput.
Byproduct Removal: In equilibrium-limited reactions, the removal of a byproduct (e.g., water) can shift the equilibrium towards the product side, thereby increasing the yield.
Catalyst Deactivation Mitigation: In catalytic processes, catalyst deactivation can lead to a decrease in yield over time. Strategies to mitigate deactivation, such as using a more robust catalyst or optimizing reaction conditions to minimize catalyst poisoning, are important for maintaining high yields, especially in continuous processes.
Photochemical Methods: Photoredox catalysis has emerged as a powerful tool for aniline synthesis, offering alternative reaction pathways that can lead to high yields under mild conditions nih.gov.
The following table provides a hypothetical example of a reaction optimization study.
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | 25 | 1 | Toluene | 65 |
| 2 | 50 | 1 | Toluene | 85 |
| 3 | 75 | 1 | Toluene | 78 (byproduct formation) |
| 4 | 50 | 0.5 | Toluene | 82 |
| 5 | 50 | 1 | THF | 92 |
Purity Assessment and Scale-Up Considerations in this compound Production
Ensuring the purity of this compound is crucial for its intended applications. A combination of analytical techniques is typically employed for purity assessment. When scaling up the production, several factors must be considered to maintain product quality and ensure a safe and efficient process.
Purity Assessment Methods:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying the desired product and any impurities. Chiral chromatography can be used to determine the enantiomeric purity of this compound.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the compound and identify any structural isomers or impurities. Mass Spectrometry (MS) provides information about the molecular weight of the compound and can be used to identify impurities.
Other Techniques: Melting point analysis and elemental analysis can also be used to assess the purity of the final product.
Scale-Up Considerations:
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors:
Process Safety: A thorough safety assessment must be conducted to identify and mitigate any potential hazards associated with the process, such as exothermic reactions, flammable solvents, or toxic reagents.
Equipment Selection: The choice of reactor and downstream processing equipment is critical. For example, the transition from a laboratory-scale glass reactor to a larger-scale stainless-steel reactor can affect heat transfer and mixing efficiency process-technology-online.comconicet.gov.armdpi.com.
Process Control: Robust process control strategies must be implemented to monitor and control critical process parameters, ensuring consistent product quality and safe operation.
Economic Viability: The cost of raw materials, energy consumption, and waste disposal must be carefully evaluated to ensure the economic viability of the large-scale process.
Regulatory Compliance: The production process must comply with all relevant environmental, health, and safety regulations. For pharmaceutical applications, production must adhere to Good Manufacturing Practices (GMP) ijrpr.comiajps.combspublications.net.
The table below summarizes key considerations for process scale-up.
| Aspect | Key Considerations |
| Safety | Hazard analysis, thermal runaway potential, pressure management |
| Equipment | Reactor material and design, heat transfer capabilities, mixing efficiency |
| Process Control | Monitoring of temperature, pressure, flow rates; in-line analytics |
| Economics | Raw material costs, energy efficiency, process cycle time, waste management |
| Regulatory | Environmental regulations, GMP compliance (if applicable) |
Chemical Reactivity, Derivatization, and Functionalization of 4 2 Aminopropyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety
The aniline moiety of 4-(2-aminopropyl)aniline is highly activated towards electrophilic aromatic substitution (SEAr) reactions. The presence of the amino group and the alkyl substituent (the 2-aminopropyl group) are electron-donating, thereby increasing the electron density of the benzene (B151609) ring and making it more susceptible to attack by electrophiles. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. Given that the para position is already occupied by the aminopropyl group, electrophilic substitution is expected to occur primarily at the ortho positions (C2 and C6) relative to the amino group.
Standard electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are all applicable to the aniline moiety of this compound. libretexts.org However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and side reactions. researchgate.net For instance, direct nitration of anilines with strong acids can lead to the formation of a meta-substituted product due to the protonation of the amino group to form the anilinium ion, which is a meta-directing group. youtube.com To control the reactivity and achieve selective monosubstitution, the amino group is often protected, for example, by acetylation to form an acetanilide. This protection moderates the activating effect of the amino group and reduces its basicity, preventing unwanted side reactions. researchgate.net
| Reaction | Reagents | Primary Expected Product(s) | Notes |
|---|---|---|---|
| Halogenation (Bromination) | Br2 in a non-polar solvent | 2-Bromo-4-(2-aminopropyl)aniline and 2,6-Dibromo-4-(2-aminopropyl)aniline | The reaction is often rapid and can lead to polysubstitution. youtube.com |
| Nitration | HNO3/H2SO4 (with protection of the amine) | 2-Nitro-4-(2-aminopropyl)aniline | Direct nitration without protection can lead to oxidation and formation of meta-isomers. researchgate.netyoutube.com |
| Sulfonation | Fuming H2SO4 | 2-Amino-5-(2-aminopropyl)benzenesulfonic acid | The reaction is reversible. libretexts.org |
| Friedel-Crafts Acylation | Acyl halide/anhydride (B1165640) and Lewis acid (with protection of the amine) | N-(4-(2-aminopropyl)phenyl)acetamide (from acetylation) followed by ring acylation | Direct Friedel-Crafts reactions on anilines are generally unsuccessful as the amino group complexes with the Lewis acid catalyst. researchgate.netlibretexts.org |
Nucleophilic Reactivity of Primary and Secondary Amine Groups
Both the aromatic and the aliphatic primary amine groups in this compound are nucleophilic due to the lone pair of electrons on the nitrogen atoms. chemguide.co.uk This allows the molecule to react with a wide range of electrophiles. The aliphatic primary amine is generally more basic and a stronger nucleophile than the aromatic primary amine. This difference in reactivity can, in some cases, allow for selective reactions at the aliphatic amine.
Common reactions involving the nucleophilic character of the amine groups include alkylation and acylation. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. libretexts.org The reaction of amines with acid chlorides or acid anhydrides results in the formation of amides. google.com These reactions are fundamental in building more complex molecular architectures from this compound.
The relative nucleophilicity of the two primary amine groups can be influenced by steric hindrance and the electronic effects of the aromatic ring. The aromatic amine's nucleophilicity is somewhat diminished due to the delocalization of the nitrogen's lone pair into the benzene ring.
| Reaction Type | Electrophile | General Product Structure | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I) | Mono-, di-, and tri-alkylated products at one or both nitrogen atoms. | Over-alkylation can be an issue, leading to a mixture of products. libretexts.org |
| N-Acylation | Acid chloride (e.g., CH3COCl) or Acid anhydride | Amide formation at one or both nitrogen atoms. | Acylation is generally a more controlled reaction than alkylation. google.com |
| Reaction with Carbonyls | Aldehydes or Ketones | Imines (Schiff bases) or enamines. | This reaction is the basis for the formation of Schiff bases, discussed in the next section. britannica.com |
Formation of Schiff Bases and Imines from this compound
The primary amine groups of this compound readily react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com This condensation reaction typically occurs under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. The formation of the carbon-nitrogen double bond (C=N) of the imine is a versatile method for creating new chemical linkages.
Given the presence of two primary amine groups, this compound can react with one or two equivalents of a carbonyl compound. The reaction with two equivalents of an aldehyde or ketone can lead to the formation of a di-imine. The specific reaction conditions, such as the stoichiometry of the reactants, can be adjusted to favor the formation of the mono- or di-imine product. The resulting Schiff bases are often crystalline solids and can be readily characterized by spectroscopic methods. These compounds are of interest in coordination chemistry as they can act as ligands for metal ions.
Carbamoylation and Urea (B33335) Formation
The primary amine groups of this compound can undergo carbamoylation, which is the addition of a carbamoyl (B1232498) group. This can be achieved through various methods, including reaction with isocyanates, which leads to the formation of substituted ureas. The reaction is typically rapid and exothermic.
The general reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. The resulting product is a urea derivative. As with other reactions involving the two primary amine groups, the reaction with isocyanates can potentially occur at one or both sites, leading to mono- or di-urea derivatives. The stoichiometry of the reactants is a key factor in controlling the outcome of the reaction.
Polymerization Reactions Involving this compound as a Monomer
The bifunctional nature of this compound, with its two reactive primary amine groups and the potential for reactions at the aromatic ring, makes it a suitable monomer for the synthesis of various polymers.
Condensation Polymerization Mechanisms
This compound can participate in condensation polymerization reactions with other bifunctional monomers. For example, its reaction with dicarboxylic acids or their derivatives (such as diacyl chlorides) can lead to the formation of polyamides. Similarly, reaction with diisocyanates can yield polyureas. In these polymerizations, the amine groups of this compound react with the functional groups of the co-monomer to form repeating amide or urea linkages, respectively, with the concurrent elimination of a small molecule like water or hydrogen chloride. The properties of the resulting polymer will depend on the structure of the co-monomer and the polymerization conditions.
Graft Polymerization onto Nanoparticles and Surfaces
The amine groups of this compound can also be utilized to graft the molecule onto the surface of nanoparticles or other materials. This is a form of surface modification that can impart new properties to the material. For instance, the amine groups can react with functional groups present on the surface of a material, such as carboxylic acid or epoxy groups, to form a covalent bond. This process of graft polymerization can be used to functionalize nanoparticles for various applications, including in composites and biomedical devices. The aniline moiety of the grafted molecule can then be further functionalized or polymerized to create a polymer brush on the surface.
Copolymerization with Other Aromatic and Aliphatic Amines
The structure of this compound, featuring both a primary aromatic amine and a primary aliphatic amine, presents a versatile platform for the synthesis of novel copolymers. The differential reactivity of these two amine functionalities allows for controlled polymerization processes, leading to materials with tailored properties. Copolymerization can occur with a variety of other aromatic and aliphatic amines, expanding the scope of potential applications.
The copolymerization of aniline derivatives has been extensively studied to enhance the properties of polyaniline, such as solubility and processability, while retaining its desirable electrical conductivity. For instance, the copolymerization of 2-methylaniline with aniline has been shown to increase solubility, although with a corresponding decrease in conductivity, particularly at higher molar ratios of the substituted aniline. This effect is often attributed to the steric hindrance introduced by the substituent, which can disrupt the planarity of the polymer backbone and hinder charge transport. Similarly, the copolymerization of aniline with 2-aminobenzoic acid has been explored, with reaction yields and conductivity being influenced by the polymerization temperature. rroij.com
When considering the copolymerization of this compound, the aromatic amine is expected to readily participate in oxidative polymerization, similar to aniline itself, to form a conductive polymer backbone. The pendant aminopropyl group can then serve several roles. It can act as a site for cross-linking, enhancing the mechanical and thermal stability of the resulting copolymer. Alternatively, the aliphatic amine can be functionalized post-polymerization to introduce specific functionalities.
The copolymerization of this compound with other aromatic amines, such as aniline or its substituted derivatives, would likely proceed via an oxidative mechanism, employing oxidants like ammonium persulfate. The relative reactivity of the comonomers would dictate the copolymer composition and microstructure. For example, in the copolymerization of 4-aminostyrene with nitrostyrene (B7858105) derivatives, the monomer feed ratio was found to influence the composition of the resulting block copolymer. chem-soc.si A similar dependence would be anticipated for the copolymerization of this compound.
Copolymerization with aliphatic amines could proceed through different mechanisms, potentially involving the formation of polyamide or polyimide linkages if appropriate comonomers with carboxylic acid or anhydride functionalities are used. This would lead to copolymers with a combination of conductive and insulating segments, potentially useful for applications in electronics and materials science.
Cyclization and Heterocyclic Ring Formation with this compound Precursors
The unique molecular structure of this compound, possessing two distinct amine groups and a reactive aromatic ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These reactions often proceed through intramolecular cyclization, leading to the formation of fused ring systems with potential applications in medicinal chemistry and materials science.
The primary aliphatic amine on the aminopropyl side chain can readily participate in cyclization reactions with suitable functional groups introduced onto the aromatic ring or the aromatic amine. For instance, diazotization of the aromatic amine followed by intramolecular cyclization could lead to the formation of cinnoline (B1195905) derivatives.
Furthermore, the aromatic amine of this compound can be a nucleophile in reactions that form heterocyclic rings. For example, condensation with dicarbonyl compounds can yield diazepine (B8756704) or quinoxaline (B1680401) derivatives, depending on the nature of the dicarbonyl species. The synthesis of heterocycles from urea and its derivatives has also been explored, suggesting that reactions of this compound with urea or isocyanates could provide routes to various nitrogen-containing heterocycles. tandfonline.com
The synthesis of pyrrole (B145914) derivatives through the cyclization of N-alkyne-substituted precursors has been demonstrated, with the reaction pathway being influenced by the electronic nature of the substituents. beilstein-journals.org This suggests that derivatization of the aromatic amine of this compound with an alkyne-containing moiety could enable subsequent intramolecular cyclization to form fused pyrrole ring systems.
Moreover, the formation of thiazolidinone derivatives through the cyclization of anilines with thioglycolic acid and a ketone highlights another potential pathway for heterocyclic synthesis using this compound. researchgate.net The aliphatic amine could potentially participate in similar cyclization reactions, leading to novel spirocyclic structures.
The development of green synthetic methods, such as microwave-assisted reactions, has been shown to be effective for the synthesis of N-heterocycles. nih.gov These approaches could be applied to the cyclization reactions of this compound derivatives to afford efficient and environmentally benign synthetic routes.
Oxidative Coupling and Other Electron Transfer Reactions
The presence of two amine groups in this compound makes it highly susceptible to oxidative coupling and other electron transfer reactions. The aromatic amine, in particular, is readily oxidized to form radical cations, which can then undergo a variety of subsequent reactions, including polymerization and coupling to form new carbon-nitrogen and carbon-carbon bonds.
The electrochemical oxidation of aniline and its derivatives has been extensively studied. nih.gov The process typically involves the initial formation of an aniline radical cation, which can then dimerize or oligomerize. mdpi.com In the case of this compound, oxidative coupling is expected to primarily involve the aromatic amine, leading to the formation of polyaniline-like structures with pendant aminopropyl groups. The electrochemical oxidation of aniline is often carried out in acidic media to prevent the formation of insulating phenazine-like structures that can form at neutral pH. mdpi.com
Chemical oxidants such as ammonium persulfate are commonly used to induce the oxidative polymerization of anilines. ysu.am The reaction of this compound with such oxidants would likely yield a polymer with a structure analogous to polyaniline. The aliphatic amine group is less susceptible to oxidation under these conditions and would likely remain intact, providing sites for further functionalization or cross-linking.
Oxidative coupling reactions can also be used to form smaller, well-defined molecules. For instance, the oxidative coupling of anilines with N,N-dialkyl-p-phenylenediamines in the presence of an oxidant like sodium periodate (B1199274) has been used for bioconjugation. nih.gov A similar reaction with this compound could be envisioned for the selective modification of the aromatic amine. The oxidative coupling of aromatic amines in the presence of potassium dichromate has also been reported to yield colored condensation products. researchgate.netrdd.edu.iq
Photoinduced electron transfer reactions are another important class of reactions for anilines. rsc.org The formation of electron donor-acceptor (EDA) complexes between anilines and electron-deficient species can lead to the generation of radical ions upon photoexcitation. nih.gov These radical ions can then participate in a variety of subsequent reactions. The presence of the aminopropyl group in this compound could influence the photophysical properties of its EDA complexes and the subsequent reactivity of the generated radical ions.
Transition Metal-Catalyzed Functionalization and C-H Activation
Transition metal catalysis offers a powerful toolkit for the selective functionalization of aromatic compounds, including anilines. The presence of both an aromatic ring and two amine functionalities in this compound provides multiple handles for transition metal-catalyzed reactions, including C-H activation and cross-coupling.
Palladium-catalyzed reactions are particularly prevalent for the functionalization of anilines. researchgate.net The amino group can act as a directing group to facilitate ortho-C-H activation, enabling the introduction of various substituents at the position adjacent to the amino group. nih.gov For this compound, the aromatic amine could direct the ortho-arylation, -alkenylation, or -alkylation of the aniline ring. However, the presence of the free amino groups can sometimes interfere with the catalytic cycle, and protection of one or both amines may be necessary to achieve high yields and selectivities. nih.gov
Palladium-catalyzed amination of aryl halides and sulfides is a well-established method for the formation of C-N bonds. nih.govnih.gov this compound could serve as the amine component in such reactions, allowing for its coupling with a wide range of aryl partners. The differential reactivity of the aromatic and aliphatic amines could potentially allow for selective coupling at one of the two sites under carefully controlled conditions.
Rhodium and ruthenium catalysts are also effective for the C-H functionalization of anilines. bath.ac.uk For instance, ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines has been reported, where the free amine acts as a directing group. organic-chemistry.org A similar strategy could potentially be applied to the aliphatic amine of this compound to achieve C-H activation of the aromatic ring.
The concept of using transient directing groups has emerged as a powerful strategy for the C-H activation of challenging substrates, including aliphatic amines. scripps.edu This approach involves the in situ formation of a directing group that facilitates the C-H activation step and can be subsequently removed. Such a strategy could be employed for the selective functionalization of the aminopropyl side chain of this compound.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 2 Aminopropyl Aniline and Its Derivatives
Vibrational Spectroscopy for Structural Confirmation (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecule's structure.
FT-IR Spectroscopy of 4-(2-aminopropyl)aniline is characterized by absorption bands corresponding to its primary aromatic amine, primary aliphatic amine, and para-disubstituted benzene (B151609) ring. The presence of two distinct amine groups gives rise to a complex but interpretable spectrum. The primary aromatic amine typically shows asymmetric and symmetric N-H stretching vibrations, while the aliphatic amine exhibits similar stretches at slightly different frequencies. Key vibrational modes for aniline (B41778), a core component of the target molecule, include N-H stretches around 3442 and 3360 cm⁻¹, an N-H bending vibration at 1619 cm⁻¹, and a C-N stretching band at 1281 cm⁻¹ orgchemboulder.com.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | 3500-3300 | Aromatic and Aliphatic -NH₂ |
| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H |
| C-H Stretch (Aliphatic) | 3000-2850 | -CH₂- and -CH- |
| N-H Bend (Scissoring) | 1650-1580 | Aromatic and Aliphatic -NH₂ orgchemboulder.com |
| C=C Stretch (Aromatic Ring) | 1625-1575, 1525-1475 | Benzene Ring |
| C-N Stretch (Aromatic) | 1335-1250 | Aryl-NH₂ orgchemboulder.com |
| C-N Stretch (Aliphatic) | 1250-1020 | Alkyl-NH₂ orgchemboulder.com |
| C-H Out-of-Plane Bend | 860-800 | Para-disubstituted Benzene |
Raman Spectroscopy serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds, the ring-breathing modes are often prominent. In the analysis of polyaniline, a related polymer, a characteristic peak for the C=C stretching of the para-disubstituted benzene ring is observed at 1620 cm⁻¹ kpi.ua. A study of the closely related compound 4-(2-aminoethyl)aniline identified a peak at 1594 cm⁻¹ for C=C stretching and a notable peak at 1008 cm⁻¹, attributed to the in-plane bending of C-H bonds in the para-substituted ring coupled with C-N bond stretching researchgate.net.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| C=C Stretch (Aromatic Ring) | ~1600 | Benzene Ring researchgate.net |
| Ring Breathing (Symmetric) | ~1000 | Benzene Ring |
| C-H In-Plane Bend / C-N Stretch | ~1008 | Para-substituted Benzene researchgate.net |
Electronic Absorption Spectroscopy for Aromatic Chromophores (UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing chromophores like the aniline ring. The spectrum of aniline and its derivatives is influenced by the solvent environment and the nature of substituents on the ring rsc.orgajrsp.com. The aniline chromophore typically exhibits two main absorption bands arising from π → π* transitions. The introduction of the aminopropyl group, an alkyl substituent, is expected to cause a small bathochromic (red) shift compared to unsubstituted aniline. The polarity of the solvent can also influence the position of the absorption maxima (λmax) due to differential solvation of the ground and excited states rsc.org.
| Solvent | Expected λmax (nm) - Band 1 | Expected λmax (nm) - Band 2 | Electronic Transition |
|---|---|---|---|
| Hexane (Non-polar) | ~235 | ~285 | π → π |
| Ethanol (Polar, Protic) | ~240 | ~290 | π → π |
| Water (Polar, Protic) | ~240 | ~290 | π → π* |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR of this compound would show distinct signals for the aromatic protons, the protons of the propyl chain, and the amine protons. The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two doublets. The aliphatic protons on the propyl chain (CH, CH₂, CH₃) would appear as multiplets, with chemical shifts and coupling patterns determined by their neighboring protons. The signals for the two NH₂ groups may appear as broad singlets and can be exchanged with D₂O.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to -NH₂) | 6.6-6.8 | Doublet | 2H |
| Aromatic H (ortho to -CH₂-) | 6.9-7.1 | Doublet | 2H |
| Aromatic -NH₂ | 3.5-4.5 | Broad Singlet | 2H |
| Aliphatic -CH- | ~3.0-3.3 | Multiplet | 1H |
| Aliphatic -CH₂- | ~2.6-2.8 | Multiplet | 2H |
| Aliphatic -NH₂ | 1.5-2.5 | Broad Singlet | 2H |
| Aliphatic -CH₃ | ~1.1-1.3 | Doublet | 3H |
¹³C NMR provides information on each unique carbon atom in the molecule. In aniline, the amino group exerts a strong resonance effect, donating electron density into the ring. This causes significant shielding (an upfield shift) of the ortho and para carbon atoms relative to benzene, while the ipso carbon (C-1) is deshielded stackexchange.comresearchgate.net. The aliphatic carbons of the aminopropyl group will appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1 (ipso, C-NH₂) | ~146 |
| C2, C6 (ortho to -NH₂) | ~115 |
| C3, C5 (meta to -NH₂) | ~129 |
| C4 (para, C-Alkyl) | ~130 |
| Aliphatic -CH₂- | ~45 |
| Aliphatic -CH- | ~40 |
| Aliphatic -CH₃ | ~24 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (LC-MS, GC-MS/MS)
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing structural information through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are well-suited for analyzing aniline derivatives d-nb.inforesearchgate.netnih.gov.
For this compound (C₉H₁₄N₂), the expected monoisotopic mass is 150.1157 g/mol nih.gov. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 151.1235.
Tandem mass spectrometry (MS/MS) of the parent ion would induce fragmentation, yielding structurally informative product ions. A primary fragmentation pathway would be the benzylic cleavage of the C-C bond between the aromatic ring and the propyl side chain, leading to a stable tropylium-like ion or other resonance-stabilized fragments.
| m/z | Proposed Ion Identity | Fragmentation Pathway |
|---|---|---|
| 151.12 | [M+H]⁺ | Protonated Molecular Ion |
| 134.09 | [M+H - NH₃]⁺ | Loss of ammonia from the aliphatic amine |
| 106.06 | [C₇H₈N]⁺ | Cleavage of the propyl chain (loss of C₂H₅N) |
| 93.06 | [C₆H₇N]⁺ | Aniline radical cation (from EI) |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material tib.eu. This is particularly useful for analyzing thin films or surfaces functionalized with this compound.
An XPS survey scan would confirm the presence of carbon (C), nitrogen (N), and potentially oxygen (O) from surface adsorption. High-resolution scans of the C 1s and N 1s regions would provide detailed chemical state information. The N 1s peak for aniline derivatives is typically observed around 399.7 eV researchgate.net. The C 1s spectrum can be deconvoluted into multiple peaks representing the different types of carbon atoms: C-C/C-H in the aromatic ring (~284.2 eV), C-C/C-H in the aliphatic chain (~284.8 eV), and C-N bonds (~286.3 eV) researchgate.net.
| Core Level | Expected Binding Energy (eV) | Assignment |
|---|---|---|
| N 1s | ~399.7 | Aromatic and Aliphatic C-N researchgate.net |
| C 1s | ~284.2 | Aromatic C=C researchgate.net |
| ~284.8 | Aliphatic C-C, C-H researchgate.net | |
| ~286.3 | Aliphatic and Aromatic C-N |
Advanced Chromatographic Separations (HILIC, SEC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation technique for polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography sigmaaldrich.com. Given that this compound possesses two polar amine groups, HILIC is an ideal method for its separation and purification. In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent content (typically acetonitrile) and a small amount of aqueous buffer sigmaaldrich.comthermofisher.com. The retention mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase sigmaaldrich.com. This technique offers an orthogonal separation selectivity compared to reversed-phase methods sigmaaldrich.com.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume or size in solution. While SEC is not suitable for separating small molecules like this compound itself, it is an indispensable tool for characterizing its derivatives, particularly polymers. If this compound is used as a monomer or a functionalizing agent to create polymers or attach to macromolecules, SEC can determine the molecular weight distribution (e.g., Mn, Mw) and polydispersity index (PDI) of the resulting high-molecular-weight species.
Elemental Analysis and Combustion Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a newly synthesized compound. By combusting a small, precise amount of the sample, the absolute percentages of carbon, hydrogen, and nitrogen can be determined. These experimental values are then compared to the theoretical percentages calculated from the proposed chemical formula. For this compound (C₉H₁₄N₂), a close match between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.
| Element | Theoretical Mass % | Example Experimental Mass % |
|---|---|---|
| Carbon (C) | 71.96% | 71.90% |
| Hydrogen (H) | 9.39% | 9.45% |
| Nitrogen (N) | 18.65% | 18.58% |
Computational Chemistry and Theoretical Investigations of 4 2 Aminopropyl Aniline
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are instrumental in determining the ground-state properties of 4-(2-aminopropyl)aniline, including its three-dimensional structure and the distribution of electrons within the molecule.
The process begins with geometry optimization, where computational algorithms systematically adjust the positions of the atoms to find the lowest energy arrangement, corresponding to the most stable molecular structure. scispace.com From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. samipubco.comnih.gov These theoretical values provide a detailed picture of the molecular architecture in the gaseous phase, which can be compared with experimental data if available. scispace.com DFT also allows for the calculation of various electronic properties, such as the molecular electrostatic potential, which can predict sites susceptible to electrophilic or nucleophilic attack. samipubco.com
Table 1: Representative Optimized Geometrical Parameters for an Aniline (B41778) Derivative calculated by DFT Note: This table presents typical data for a related molecular structure as a reference for the parameters obtained through DFT calculations.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (ring) | 1.35 - 1.46 Å |
| C-N | ~1.37 Å | |
| C-H | ~1.09 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| H-N-H | ~116° | |
| Dihedral Angle | C-C-N-H | Varies with conformation |
The structural flexibility of this compound, particularly the rotation around the single bonds in the aminopropyl side chain, gives rise to various conformers (conformational isomers). Conformational analysis using DFT involves mapping the potential energy surface of the molecule as a function of specific dihedral angles. This process identifies the different low-energy conformations and the energy barriers that separate them. scispace.com
For molecules with similar aliphatic amine side chains attached to an aromatic ring, studies have shown that specific arrangements, such as synclinal (gauche) or antiperiplanar (trans) configurations of the key fragments, are often the most stable. mdpi.com By calculating the relative energies of these different conformers, researchers can determine the most probable shape of the molecule under given conditions, which is crucial for understanding its interactions with other molecules.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining molecular reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. samipubco.com For an aniline derivative like this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the primary aniline amine group, as these are the primary sites of nucleophilicity. researchgate.net The LUMO is generally distributed over the aromatic ring system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. physchemres.org A smaller gap suggests that the molecule is more easily excitable and more reactive. physchemres.org
Table 2: Representative Frontier Molecular Orbital Energies Note: This table provides illustrative energy values for aniline-containing systems to demonstrate typical FMO analysis outputs.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.5 to -6.5 | Electron-donating capability |
| LUMO | -0.5 to -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 5.5 | Chemical reactivity, stability |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, computational chemists turn to Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method is a powerful tool for calculating the properties of electronically excited states. rsc.orgresearchgate.net TD-DFT is widely used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies (the energy required to promote an electron from a ground-state orbital to an excited-state orbital) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net
These calculations can identify the nature of the electronic transitions, such as π-to-π* transitions within the aniline ring. researchgate.net Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, revealing how the bond lengths and angles might change after photoexcitation. researchgate.net This information is vital for understanding the photochemical behavior and stability of the compound.
Reaction Mechanism Elucidation through Transition State Calculations
DFT is also a critical tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface that connects reactants to products, researchers can identify key intermediates and, most importantly, the transition state (TS) of the reaction. nih.govresearchgate.net The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For reactions involving aniline derivatives, such as oxidation or substitution, DFT calculations can be used to model the geometry of the transition state and compute the activation energy. mdpi.com Comparing the activation energies of different possible pathways allows chemists to predict the most likely reaction mechanism. nih.gov The accuracy of these calculations can be high, with computed activation energies often coming close to experimentally determined values. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. In an MD simulation, the molecule is placed in a simulated box, often filled with solvent molecules like water, and the movements of all atoms are calculated over time by solving Newton's equations of motion.
MD simulations can reveal crucial details about the intermolecular interactions that govern the behavior of this compound in a condensed phase. These simulations can characterize non-covalent interactions, including:
Hydrogen Bonding: The amino groups and the aniline nitrogen can act as hydrogen bond donors and acceptors, forming transient bonds with solvent molecules or other solutes. bohrium.com
π-π Stacking: The aromatic aniline ring can engage in stacking interactions with other aromatic systems. researchgate.net
Van der Waals Forces: These general attractive and repulsive forces influence how the molecule packs and interacts with its surroundings. rsc.org
By analyzing the trajectories from an MD simulation, one can understand solvation effects, conformational flexibility in solution, and the formation of molecular aggregates. bohrium.com
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (excluding clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a molecule with a specific property or activity. sysrevpharm.org These models are powerful predictive tools in chemical research. For this compound, a QSAR model could be developed to predict physicochemical properties like lipophilicity (logP), solubility, or affinity for a specific material, without considering clinical outcomes.
The process involves calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of the molecule's structure. Many of these descriptors can be derived from DFT calculations, including: nih.gov
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Topological Descriptors: Describing molecular size and branching.
Quantum Chemical Descriptors: Such as van der Waals volume and electrophilicity index. nih.govresearchgate.net
These descriptors are then used as variables in statistical methods, like Multiple Linear Regression (MLR), to create an equation that links the structural features to the property of interest. researchgate.net A robust and validated QSAR model can then be used to predict the properties of new, unsynthesized derivatives, guiding further research. nih.gov
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, while specific comprehensive studies validating theoretical spectra against experimental results are not extensively documented in publicly accessible literature, the methodology for such analysis is well-established and can be illustrated by computational studies on structurally analogous compounds like amphetamine and methamphetamine. rsc.orgresearcher.life These studies demonstrate the utility of theoretical calculations in understanding molecular structure and spectroscopic signatures.
The primary method employed for these predictions is Density Functional Theory (DFT), which has proven to be a cost-effective and reliable approach for calculating a range of molecular properties, including spectroscopic parameters. researchgate.net Techniques such as Time-Dependent DFT (TD-DFT) are used for predicting electronic spectra (UV-Vis), while methods like Gauge-Independent Atomic Orbital (GIAO) are used for Nuclear Magnetic Resonance (NMR) chemical shift calculations. researcher.lifejmaterenvironsci.commdpi.com
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations of infrared (IR) and Raman spectra are fundamental in assigning vibrational modes observed in experimental spectra. For molecules in the phenethylamine class, DFT calculations can predict the frequencies and intensities of vibrational bands corresponding to specific functional groups and skeletal modes. rsc.orgresearcher.life These predictions are crucial for a detailed understanding of the molecule's three-dimensional structure and its interaction with its environment. rsc.org
In practice, a scaling factor is often applied to the calculated vibrational frequencies to correct for approximations in the theoretical model and the anharmonic nature of molecular vibrations, thereby improving the alignment with experimental spectra. mdpi.comdtic.mil Studies on amphetamine and methamphetamine have shown a very good agreement between experimental spectra and the scaled, population-weighted spectra derived from computational models, which consider different stable conformers of the molecules. rsc.org This correlation allows for the confident assignment of experimental bands and provides a deeper insight into the conformational landscape of the molecule. rsc.org
Illustrative Comparison of Predicted vs. Experimental IR Frequencies for a Structurally Related Compound (Amphetamine)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 | 3060 |
| Aliphatic C-H Stretch | 2958 | 2965 |
| NH₂ Scissoring | 1605 | 1603 |
| Aromatic C=C Stretch | 1495 | 1496 |
| CH₂ Bend | 1452 | 1454 |
Note: This table is illustrative and based on data for structurally analogous compounds like amphetamine to demonstrate the typical correlation between theoretical and experimental data. Specific values for this compound may differ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods are also highly effective in predicting ¹H and ¹³C NMR chemical shifts. The GIAO method within a DFT framework is a standard approach for such predictions. jmaterenvironsci.comnih.gov The accuracy of these predictions is vital for assigning signals in complex experimental NMR spectra, which is a cornerstone of molecular structure elucidation. nih.gov
For aromatic amines, theoretical calculations can help distinguish between isomers and understand the electronic effects of substituents on the chemical shifts of the aromatic ring protons and carbons. jmaterenvironsci.comresearchgate.net The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors. nih.gov The predicted chemical shifts are typically referenced against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory, and often a linear scaling is applied to further improve accuracy. jmaterenvironsci.com
Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Aniline Analog
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 (C-NH₂) | 145.8 | 146.5 |
| C2/C6 | 115.9 | 115.2 |
| C3/C5 | 129.1 | 129.3 |
| C4 (C-alkyl) | 130.5 | 129.9 |
| Cα (CH₂) | 40.1 | 40.5 |
| Cβ (CH) | 50.2 | 49.8 |
Note: This table is illustrative and based on general data for substituted anilines and amphetamine-like structures to demonstrate the methodology. Specific values for this compound would require dedicated computational and experimental analysis.
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as π-π* transitions, which are characteristic of aromatic systems. nih.gov The choice of the functional and basis set, as well as the inclusion of solvent effects, is critical for achieving good agreement with experimental results. mdpi.comchemrxiv.org For aromatic amines, TD-DFT can predict how substitutions on the benzene (B151609) ring affect the absorption spectrum. nih.gov
Advanced Applications of 4 2 Aminopropyl Aniline in Materials Science and Chemical Synthesis
Monomer in High-Performance Polymer Synthesis
The bifunctional nature of 4-(2-Aminopropyl)aniline, possessing two amine groups with different reactivities, makes it an excellent candidate as a monomer for creating high-performance polymers with tailored properties.
Synthesis of Functional Polyanilines and Conjugated Polymers
Polyaniline (PANI) is a well-known conducting polymer, and its properties can be significantly modified by introducing functional groups onto the aniline (B41778) monomer. nih.govnih.gov The synthesis of functional polyanilines often involves the oxidative polymerization of aniline derivatives. nih.govrsc.org In the case of this compound, the polymerization would typically proceed through the more reactive aromatic amine, leaving the aliphatic aminopropyl group as a pendant functional group along the polymer backbone. nih.gov This pendant amine group can then be used for further post-polymerization modifications, allowing for the covalent attachment of other molecules or for influencing the polymer's solubility and processing characteristics.
The general procedure for the oxidative polymerization of aniline derivatives involves dissolving the monomer in an acidic medium, such as hydrochloric acid, and then adding an oxidizing agent like ammonium (B1175870) persulfate. nih.govnih.gov The reaction progress is often indicated by a color change, and the resulting polymer is then isolated and purified. nih.gov The presence of the aminopropyl side chain in poly(this compound) would offer sites for cross-linking, improving the mechanical and thermal stability of the polymer, or for introducing specific functionalities to create materials for sensors or biomedical applications.
Table 1: General Conditions for Oxidative Polymerization of Aniline Derivatives
| Parameter | Condition |
| Monomer | Substituted Aniline (e.g., this compound) |
| Solvent | 0.2 - 1 M HCl |
| Oxidant | Ammonium Persulfate |
| Temperature | 0 - 25 °C |
| Reaction Time | 24 hours |
This interactive table summarizes the typical conditions for synthesizing functional polyanilines.
The resulting functionalized conjugated polymers are often soluble in common organic solvents, which facilitates their processing into thin films for electronic devices. rsc.org The electronic and steric effects of the substituent group play a crucial role in determining the final properties of the polymer. rsc.org
Preparation of Polymeric Resins and Adhesives
Amine compounds are widely used as curing agents for epoxy resins, forming highly cross-linked and durable thermosetting polymers. mdpi.compcimag.com Aromatic amines, in particular, are known to impart high hardness to the cured resin. mdpi.com this compound, with its two amine groups, can function as an effective curing agent. The amine groups react with the epoxide rings of the epoxy prepolymer in a ring-opening polymerization reaction, leading to the formation of a rigid, three-dimensional network. mdpi.commdpi.com
The selection of the curing agent is critical as it influences key properties of the final adhesive, such as mechanical strength, flexibility, and chemical resistance. evonik.com The use of a bifunctional amine like this compound allows for the creation of a densely cross-linked network, which can result in adhesives with excellent thermal stability and mechanical performance. pcimag.com The curing process can often be carried out at ambient or elevated temperatures to achieve the desired properties. evonik.com
Precursor for Specialty Chemicals and Fine Organic Syntheses
The reactivity of the aniline moiety makes this compound a valuable precursor for the synthesis of a variety of specialty chemicals and fine organic compounds. Aromatic amines are fundamental structural motifs in many pharmaceuticals, dyes, and functional materials. uva.nl
Intermediate in Dye and Pigment Production
Azo dyes, which contain the -N=N- functional group, represent a significant class of synthetic colorants used across various industries. cuhk.edu.hknih.gov The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. cuhk.edu.hkunb.ca
This compound can serve as the primary aromatic amine in this process. The first step involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. cuhk.edu.hk This highly reactive intermediate is then immediately reacted with a coupling component, such as a phenol or another aniline derivative, to form the brightly colored azo dye. nih.govunb.ca The specific color of the resulting dye is determined by the chemical structure of both the diazonium salt and the coupling component. cuhk.edu.hk The aminopropyl group would remain on the final dye molecule, potentially influencing its solubility and affinity for different fabrics.
Table 2: Two-Step Synthesis of Azo Dyes
| Step | Reaction | Reagents | Conditions |
| 1 | Diazotization | Primary Aromatic Amine, NaNO₂, HCl | 0-5 °C |
| 2 | Azo Coupling | Diazonium Salt, Coupling Component (e.g., Phenol) | 0-5 °C |
This interactive table outlines the general reaction sequence for the production of azo dyes.
Synthesis of Pharmaceutical Intermediates (excluding final drug products or clinical trials)
Aniline and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). uva.nlnbinno.com The aniline structure is a common motif in a wide range of drugs. drugbank.com The synthesis of complex pharmaceutical molecules often requires multi-step processes where aniline-based intermediates are crucial. uva.nl
This compound can be a valuable precursor in the synthesis of various pharmaceutical intermediates. For instance, halogenated derivatives of 4-anilinopiperidine are known precursors in the illicit synthesis of fentanyl analogues, highlighting the importance of substituted anilines in the synthesis of complex nitrogen-containing molecules. federalregister.gov The presence of both an aromatic and an aliphatic amine in this compound provides multiple reaction sites for building more complex molecular architectures. Researchers are continually developing more efficient, selective methods for the functionalization of aniline derivatives to be used as drug precursors. uva.nl
Development of Molecularly Imprinted Polymers (MIPs) utilizing this compound Analogues
Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. mdpi.comnih.gov These materials are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.
Aniline and its derivatives can be used in the synthesis of MIPs, either as the template or as a functional monomer. nih.govnih.gov The aminopropyl group in an analogue of this compound could serve as a key interaction site during the imprinting process. For example, a monomer like (3-acrylamidopropyl)trimethylammonium chloride, which also contains a propyl chain, has been used to create MIPs. mdpi.com
The development of MIPs using analogues of this compound could be particularly useful for creating selective sorbents for molecules with similar structural features. For instance, such MIPs could be designed to selectively bind to amphetamine-type structures, which also contain a phenylpropylamine core. The design of MIPs often involves computational screening to select the optimal functional monomer and solvent to maximize the binding energy between the template and the monomer, leading to highly selective polymers. nih.gov
Surface Functionalization of Inorganic Materials (e.g., Silica Nanoparticles, Graphene)
The ability to modify the surface of inorganic materials is crucial for creating advanced composites and functional devices. This compound offers a reactive platform to covalently attach organic functionalities to inorganic substrates like silica nanoparticles and graphene, thereby altering their surface properties and enhancing their performance in various applications.
Graphene and its derivative, graphene oxide (GO), possess a large surface area that can be chemically modified to tune their properties. The functionalization of graphene with amine-containing molecules is a well-established method to improve its dispersibility and compatibility with polymer matrices. This can be achieved through various chemical strategies, including the reaction of GO's oxygen-containing functional groups with amines. For example, a simple reflux method can be used to functionalize GO with n-butylamine in high yield without the use of toxic chemicals. This process has been shown to increase the hydrophobic nature of the GO. While specific studies detailing the use of this compound for graphene functionalization are not prevalent, its dual amine functionalities suggest it could be a valuable molecule for creating unique surface modifications on graphene-based materials, potentially leading to novel composites with tailored properties.
The table below summarizes common methods for the amine functionalization of inorganic materials, which could be adapted for use with this compound.
| Material | Functionalization Method | Reagent Example | Resulting Surface Functionality |
| Silica Nanoparticles | Silanization | (3-aminopropyl)triethoxysilane (APTES) | Primary amine groups |
| Graphene Oxide | Nucleophilic Substitution/Amidation | n-Butylamine | Amine and amide linkages |
Role in Catalysis and Ligand Design for Metal Complexes
The nitrogen atoms in this compound can act as donor sites, making it a potential ligand for the formation of metal complexes. These complexes can exhibit catalytic activity in a variety of chemical transformations. Often, the aniline derivative is first converted into a Schiff base by condensation with an aldehyde or ketone. These Schiff base ligands, with their imine nitrogen and other donor atoms, are adept at coordinating with a wide range of transition metals.
Schiff base metal complexes are known to be versatile catalysts in organic synthesis. For instance, complexes of copper(II) with Schiff bases derived from 2-aminopyridine and 3-chlorobenzaldehyde have demonstrated remarkable catalytic activity in Claisen-Schmidt condensation for the synthesis of chalcone derivatives mdpi.com. Similarly, chiral salen complexes of copper(II) and nickel(II) have been employed as catalysts in the asymmetric alkylation of α-amino acids nih.gov. The catalytic efficiency of these complexes is often influenced by the electronic and steric properties of the Schiff base ligand, as well as the nature of the metal center.
While specific examples of catalysts derived from this compound are not extensively documented, the principles of ligand design suggest its potential in this area. The presence of two distinct amine groups could allow for the formation of bidentate or even polydentate ligands, leading to stable metal complexes. The properties of such complexes, and therefore their catalytic activity, could be fine-tuned by modifying the aminopropyl or the aniline moiety. For example, palladium(II)-NHC (N-heterocyclic carbene) precatalysts bearing aniline ligands have been shown to be highly active in cross-coupling reactions organic-chemistry.org. The electronic and structural diversity offered by different aniline scaffolds can significantly enhance catalyst performance organic-chemistry.org.
The following table provides examples of catalytic applications of metal complexes with aniline-derived ligands.
| Catalyst Type | Ligand Type | Metal Ion | Catalytic Application |
| Schiff Base Complex | Derived from 2-aminopyridine | Copper(II) | Claisen-Schmidt condensation mdpi.com |
| Salen Complex | Chiral Salen | Copper(II), Nickel(II) | Asymmetric α-amino acid alkylation nih.gov |
| NHC Complex | N-heterocyclic carbene with aniline | Palladium(II) | Suzuki-Miyaura cross-coupling organic-chemistry.org |
Applications in Optoelectronic and Photonic Materials (e.g., NLO properties)
Organic molecules with extended π-conjugated systems and electron donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. Aniline and its derivatives are known to be effective components in NLO materials due to the electron-donating nature of the amino group.
Theoretical and experimental studies have shown that aniline oligomers, particularly those with halogen and dimethylamine substituents, can possess high first (β) and second (γ) hyperpolarizabilities researchgate.net. The NLO properties are sensitive to the length of the oligomer chain and the nature of the substituents researchgate.net. For instance, a pernigraniline hexamer containing fluorine and dimethylamine substituents was found to have a high dynamic hyperpolarizability for second-harmonic generation researchgate.net.
While there is a lack of specific data on the NLO properties of this compound itself, its molecular structure suggests potential in this area. The aniline core acts as an electron-donating group, and the aminopropyl substituent could be modified to tune the electronic properties of the molecule. By incorporating this compound into larger conjugated systems or by creating donor-acceptor molecules based on its structure, it may be possible to design novel materials with significant NLO responses. For example, Schiff bases derived from 4-amino antipyrine have been investigated for their NLO properties, with some compounds showing second harmonic generation efficiencies several times that of the standard material KDP.
The development of new NLO materials often involves the synthesis and characterization of organic crystals. The crystalline packing and intermolecular interactions can significantly influence the bulk NLO response of a material. Therefore, investigating the crystal engineering of this compound derivatives could be a fruitful avenue for discovering new photonic materials.
The table below presents NLO properties of some aniline derivatives, indicating the potential for related compounds.
| Compound Type | Property Investigated | Key Finding |
| Halogenated Aniline Oligomers | First and second hyperpolarizabilities (β and γ) | High values observed, tunable by substituents and chain length researchgate.net. |
| 4-chloro 2-nitroaniline | Second Harmonic Generation (SHG) | Efficiency found to be 3 times that of KDP researchgate.net. |
Future Research Directions and Emerging Trends for 4 2 Aminopropyl Aniline
Exploration of Novel Synthetic Methodologies
The synthesis of anilines, including 4-(2-aminopropyl)aniline, is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional approaches often rely on harsh conditions or expensive catalysts. Emerging research, however, points towards several promising new directions.
One key area of exploration is the development of advanced catalytic systems . For instance, a novel method utilizing a copper(I) triflate and diphosphine ligand catalyst has shown promise for the synthesis of sterically hindered anilines. nih.gov This approach is notable for its compatibility with a wide array of functional groups, including esters, aldehydes, and ketones, suggesting its potential applicability to complex aniline (B41778) derivatives. nih.gov Another avenue involves the direct primary amination of arene C-H bonds through transition metal catalysis, electrochemical methods, or photoredox catalysis, which could offer more direct routes to substituted anilines. researchgate.net
Photocatalysis is also emerging as a powerful tool. A recently developed photoredox-cobalt dehydrogenative coupling method allows for the in situ generation of the aromatic ring from amines and ketones, representing an innovative approach to aniline synthesis. galchimia.com Furthermore, photocatalytic protocols are being developed for the cross-coupling of aryl halides with nitrogen sources like sodium azide, using catalysts such as nickel(II) deposited on mesoporous carbon nitride. researchgate.net These methods often operate under milder conditions and can offer high selectivity.
In a significant move towards greener chemistry, biocatalysis and chemoenzymatic methods are gaining traction. The use of immobilized nitroreductase enzymes in continuous flow reactors for the reduction of nitroaromatics to anilines is a notable example. nih.govacs.org This technique circumvents the need for high-pressure hydrogen gas and precious-metal catalysts, offering a more sustainable and safer alternative. nih.govacs.org Other biocatalytic strategies being explored include the use of imine reductases (IREDs) for reductive amination, the aminohydroxylation of styrenes, and the application of C–N lyases for hydroamination reactions. mdpi.comresearchgate.netrsc.org
Finally, novel approaches starting from non-traditional precursors are being investigated. One such method involves the synthesis of substituted anilines from cyclohexanones using a Palladium/Carbon–ethylene system under non-aerobic conditions. bohrium.comacs.org Another innovative strategy is a three-component reaction involving acetone, amines, and 1,3-diketones to produce meta-substituted anilines. rsc.org
Table 1: Emerging Synthetic Methodologies for Anilines
| Methodology | Catalyst/System | Key Advantages | Potential for this compound |
|---|---|---|---|
| Advanced Catalysis | Copper(I) triflate and diphosphine ligand | Tolerates a wide range of functional groups. nih.gov | Synthesis of complex derivatives. |
| Photocatalysis | Photoredox-cobalt dehydrogenative coupling | In situ formation of the aromatic ring. galchimia.com | Novel synthetic routes from different precursors. |
| Biocatalysis | Immobilized nitroreductase | Avoids harsh reagents and precious metals. nih.govacs.org | Greener and safer synthesis. |
| Alternative Precursors | Pd/C–ethylene system with cyclohexanones | Utilizes readily available starting materials. bohrium.comacs.org | Diversification of synthetic pathways. |
Development of Advanced Functional Materials
The unique chemical structure of this compound, featuring both a primary aliphatic amine and an aromatic amine, makes it an attractive building block for a new generation of advanced functional materials. Future research will likely focus on leveraging these functionalities to create materials with tailored properties.
A significant area of development is in the field of conductive polymers . Polyaniline (PANI) is a well-known conductive polymer, and the introduction of substituents, such as the 2-aminopropyl group, can significantly alter the properties of the resulting polymer. nih.gov Research into new PANI derivatives focuses on how different functional groups affect solubility, processability, and electronic properties, which could lead to applications in chemical sensors, flexible electronics, and electromagnetic shielding. rsc.orgrsc.orgmdpi.com The goal is to create polymers that are not only conductive but also soluble in common organic solvents, allowing for the easy fabrication of thin films. nih.gov
The synthesis of nanostructured materials is another promising direction. For example, the controlled polymerization of aniline on templating oxide nanostructures can produce polyaniline nanotubes. sciltp.com Similarly, forming aniline-pyrrole copolymers on single-walled carbon nanotubes has been shown to enhance thermoelectric performance. rsc.org The incorporation of this compound into such systems could introduce additional functionalities, such as sites for further chemical modification or improved interfacial properties in composites. The development of nanocomposites, for instance by polymerizing aniline with bacterial cellulose, is also an active area of research. adhesion.kr
Furthermore, the reactivity of the amine groups in this compound makes it a candidate for the synthesis of macrocyclic and supramolecular structures . Aniline derivatives are already used to create nitrogen-containing macrocyclic arenes, which are of interest in supramolecular chemistry due to their unique host-guest properties. mdpi.com The aminopropyl side chain could offer a vector for creating more complex, three-dimensional architectures.
Finally, the development of novel polymers with unique backbones is an emerging trend. The polymerization of aniline derivatives with sulfur monochloride, for example, yields poly[N,N-(phenylamino)disulfides], which are colored polymers with conjugation along the nitrogen-sulfur backbone. acs.orgnih.gov The specific electronic and steric effects of the this compound monomer could lead to new materials with interesting optical and electronic properties within this class of polymers.
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials science, and this compound is no exception. These computational tools offer the potential to accelerate the discovery and optimization of new molecules and materials based on this aniline derivative.
A key application of AI and ML will be in the predictive design of novel derivatives of this compound with specific, targeted properties. For example, machine learning models can be trained to predict the properties of a molecule based on its structure. nih.gov This approach, often used in drug discovery for designing molecules like antimicrobial peptides, can be adapted to predict characteristics such as the conductivity of a polymer derived from a specific aniline monomer, its thermal stability, or its solubility. nih.govnih.gov By screening virtual libraries of candidate molecules, researchers can identify the most promising derivatives for synthesis, saving significant time and resources.
Another emerging area is the use of AI in optimizing reaction conditions . Machine learning algorithms can analyze data from a wide range of chemical reactions to identify the optimal parameters—such as temperature, solvent, and catalyst—for synthesizing a target molecule. This could be particularly useful in developing novel synthetic methodologies for this compound, leading to higher yields and purity.
Furthermore, AI platforms are being developed that can predict not just the properties of a molecule but also its three-dimensional structure from its primary sequence of atoms. nih.gov Technologies like AlphaFold2, while developed for proteins, demonstrate the potential of AI in structural prediction, which is crucial for understanding the function of complex molecules and materials. nih.gov For polymers derived from this compound, predicting their chain conformation and packing could provide insights into their bulk properties.
Generative models, a type of AI, can even be used to design entirely new molecules that are predicted to have desired properties. nih.gov By learning the underlying patterns in large datasets of chemical structures and their properties, these models can propose novel aniline derivatives that have never been synthesized before but are likely to be effective for a particular application.
Mechanistic Insights into Complex Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research will likely employ a combination of advanced experimental techniques and computational modeling to unravel the intricate details of its reactivity.
One area of focus will be on the fundamental reactions of the aniline moiety, such as nucleophilic aromatic substitution (SNAr) . Kinetic studies, for instance, can help to elucidate complex reaction pathways and identify the role of different species, such as bases, in influencing the reaction mechanism. nih.gov Understanding these pathways can have significant implications for developing greener and higher-yielding syntheses. nih.gov
Electrochemical reactions of aniline derivatives are another important area for mechanistic investigation. The electrochemical oxidation of anilines can lead to a variety of products, and understanding the underlying mechanisms is key to controlling the outcome of these reactions. rsc.org This knowledge is particularly relevant for the development of electrosynthesis methods and for applications in sensors and electrochromic devices.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, will play an increasingly important role in providing mechanistic insights. DFT can be used to model reaction pathways, calculate transition state energies, and predict the feasibility of different mechanisms. youtube.com For example, DFT has been used to reveal the mechanism of aniline-catalyzed halogenation reactions, highlighting the role of various intermediates. youtube.com Similar computational studies on reactions involving this compound could provide a detailed, atomistic understanding of its reactivity.
The study of photochemical reactions is also a growing area of interest. Mechanistic investigations into reactions like intramolecular photo-(3+2)-cycloadditions are being carried out using high-precision calculations to understand the role of excited states and photocatalysts. rsc.org Given the interest in photocatalytic methods for aniline synthesis, a detailed mechanistic understanding is essential for designing more efficient processes.
Finally, research into the mechanisms of amine-related processes , such as the amine/nitroxide cycling involved in hindered amine light stabilizers, can provide valuable insights. mdpi.com High-level ab initio molecular orbital theory calculations are being used to investigate the thermodynamics and kinetics of these complex cycles. mdpi.com
Table 2: Focus Areas for Mechanistic Studies of this compound
| Reaction Type | Investigative Techniques | Potential Insights |
|---|---|---|
| Nucleophilic Aromatic Substitution | Kinetic studies, confidence interval analysis nih.gov | Optimization of synthesis strategies for higher yields. nih.gov |
| Electrochemical Oxidation | Cyclic voltammetry, spectroelectrochemistry rsc.org | Control over product formation in electrosynthesis. |
| Catalytic Reactions | Density Functional Theory (DFT) calculations youtube.com | Rational design of more efficient catalysts. |
| Photochemical Reactions | High-precision CASPT2//CASSCF calculations rsc.org | Design of improved photocatalytic systems. |
| Amine/Nitroxide Cycling | Ab initio molecular orbital theory mdpi.com | Understanding of stabilization and degradation pathways. |
Sustainable and Circular Economy Aspects in this compound Chemistry
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, and the production and use of this compound are no exception. Future research in this area will focus on minimizing the environmental impact of its lifecycle, from synthesis to end-of-life.
A major trend is the shift towards renewable feedstocks . The chemical industry is actively exploring ways to produce key chemical building blocks from biomass instead of petroleum. A significant breakthrough in this area is the development of a process to produce aniline entirely from plant-based biomass. acs.org This approach not only reduces the reliance on fossil fuels but can also lead to a lower carbon footprint. acs.org Applying such bio-based synthesis routes to this compound would be a major step towards its sustainable production.
The concept of a circular economy aims to eliminate waste and keep materials in use for as long as possible. researchgate.net In the context of this compound, this means designing materials that can be easily recycled or reused. researchgate.net For example, if it is used as a monomer in a polymer, the polymer should be designed for recyclability, either through mechanical or chemical recycling processes. acs.org Catalytic methods are being developed to transform plastic waste back into valuable chemicals and fuels, and designing polymers from this compound with this end-of-life scenario in mind will be a key research direction. acs.org
Green chemistry principles will also be central to future research. This includes developing synthetic methods that are more energy-efficient, use less hazardous solvents, and generate less waste. researchgate.net The use of biocatalysis, as mentioned in the context of novel synthetic methodologies, is a prime example of a green chemistry approach. researchgate.net Biocatalysts like enzymes operate under mild conditions, are biodegradable, and can be highly selective, reducing the need for protecting groups and purification steps. researchgate.net
Furthermore, there is a growing emphasis on the entire lifecycle assessment of chemicals. This involves evaluating the environmental impact of a chemical from its production (including the sourcing of raw materials) to its use and final disposal or recycling. For this compound, this will mean a holistic approach that considers not just the efficiency of its synthesis but also the sustainability of the materials it is used to create.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Aminopropyl)aniline, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via reductive amination of 4-nitropropiophenone followed by catalytic hydrogenation. Key parameters include:
- Catalyst selection : Use palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere to reduce nitro groups while preserving the aminopropyl moiety .
- Temperature control : Maintain 50–60°C during hydrogenation to minimize side reactions like over-reduction or deamination.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) effectively isolates the product, with purity >95% confirmed by HPLC .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be systematically applied to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- ¹H NMR : The aromatic protons (6.8–7.2 ppm, doublet) and aminopropyl chain protons (δ 1.2–1.5 ppm for CH₂, δ 2.6–2.8 ppm for NH₂-adjacent CH) confirm substitution patterns .
- FT-IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-N) validate functional groups.
- MS : A molecular ion peak at m/z 164.1 ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂CH₂CH₂ group at m/z 121) corroborate the structure .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies often arise from solvation effects or transition-state stabilization not modeled in simulations. To address this:
- Solvent adjustment : Replace implicit solvent models (e.g., PCM) with explicit molecular dynamics (MD) simulations to account for hydrogen bonding in polar solvents like DMSO .
- Experimental validation : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots) under controlled pH and temperature conditions. Adjust computational parameters (e.g., DFT functionals) to align with observed regioselectivity .
Q. How does the steric and electronic environment of the aminopropyl group influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : The aminopropyl substituent acts as an electron-donating group, activating the aromatic ring for electrophilic substitution. However, steric hindrance from the propyl chain directs reactivity:
- Electronic effects : Increased electron density at the para position enhances Suzuki coupling yields with aryl halides.
- Steric effects : Ortho-substituted coupling partners show reduced reactivity due to clashes with the aminopropyl group. Use bulky ligands (e.g., SPhos) to mitigate steric interference in Pd-catalyzed reactions .
Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions, and how can degradation products be identified?
- Methodological Answer :
- Stability assays : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis (λmax = 280 nm) and HPLC (C18 column, acetonitrile/water gradient).
- Degradation analysis : LC-MS identifies primary degradation products, such as oxidative deamination to 4-(2-oxopropyl)aniline (m/z 178.1) or hydrolysis to aniline derivatives. Accelerated stability studies (40°C/75% RH) predict shelf-life under storage conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar aprotic solvents?
- Methodological Answer : Discrepancies may stem from impurities or solvent moisture. To resolve:
- Purification : Recrystallize the compound from ethanol/water (9:1) to remove hydrophilic impurities.
- Solvent drying : Use molecular sieves (3Å) for DMSO or DMF to ensure anhydrous conditions.
- Quantitative analysis : Measure solubility via gravimetry (saturated solutions filtered through 0.22 µm PTFE membranes) .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound due to its potential toxicity?
- Methodological Answer :
- Ventilation : Use fume hoods for synthesis and purification steps.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Emergency response : For inhalation exposure, administer fresh air and seek medical attention if respiratory distress occurs. For spills, neutralize with 5% acetic acid and absorb with inert materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
